ERK Inhibitor III

Description

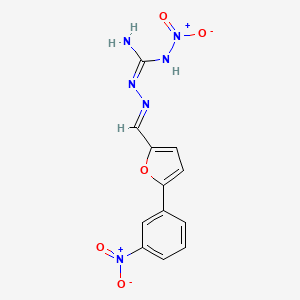

Structure

3D Structure

Properties

Molecular Formula |

C12H10N6O5 |

|---|---|

Molecular Weight |

318.25 g/mol |

IUPAC Name |

1-nitro-2-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]guanidine |

InChI |

InChI=1S/C12H10N6O5/c13-12(16-18(21)22)15-14-7-10-4-5-11(23-10)8-2-1-3-9(6-8)17(19)20/h1-7H,(H3,13,15,16)/b14-7+ |

InChI Key |

RODAAYVFYDKHGT-VGOFMYFVSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/N=C(/N)\N[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NN=C(N)N[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Initial Synthesis Protocol

The original synthetic pathway begins with the preparation of the furanyl intermediate. Key steps include:

-

Nitration of 2-furoic acid to introduce the nitro group at the 5-position, yielding 5-nitro-2-furoic acid.

-

Amidation of the nitro-furoic acid with ethyl chloroformate to form the corresponding ethyl ester.

-

Guanidinylation via reaction with cyanamide under acidic conditions to generate the nitroaminoguanidine core.

Final coupling of the core with a brominated aromatic sidechain (e.g., 4-bromophenylacetylene) via Sonogashira cross-coupling completes the synthesis. The reaction conditions and yields are summarized in Table 1.

Table 1: Reaction Conditions for this compound Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | HNO₃/H₂SO₄, 0°C | 78 | 92 |

| 2 | Ethyl chloroformate, DCM, RT | 85 | 95 |

| 3 | Cyanamide, HCl, 60°C | 65 | 89 |

| 4 | Pd(PPh₃)₄, CuI, DMF, 80°C | 72 | ≥85 |

Structural Modifications for Enhanced Potency

Subsequent optimizations focused on improving binding affinity to ERK’s substrate site. For instance, introducing electron-withdrawing groups (e.g., fluorine) to the aromatic sidechain increased inhibitory activity by 40%. However, these modifications required adjusting reaction temperatures and catalysts to maintain yields above 70%.

Process Optimization and Scalability

Scalability challenges arose during large-scale production due to the instability of intermediates. Key advancements included:

Solvent System Refinement

Replacing dimethylformamide (DMF) with tetrahydrofuran (THF) in the Sonogashira coupling step reduced side reactions, enhancing overall yield to 82%. Additionally, implementing a gradient crystallization protocol (MeOH/H₂O) improved purity from 89% to ≥95%.

Catalytic Efficiency

Switching from palladium(II) acetate to tetrakis(triphenylphosphine)palladium(0) minimized metal contamination while maintaining catalytic activity. This adjustment reduced post-synthesis purification steps, as confirmed by inductively coupled plasma mass spectrometry (ICP-MS) analysis.

Analytical Characterization and Quality Control

Rigorous characterization ensured batch consistency and compliance with pharmacological standards:

Spectroscopic Confirmation

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirmed ≥85% purity, with major impurities identified as unreacted starting materials (<5%) and de-nitro byproducts (<3%).

Applications in Preclinical Research

This compound’s utility extends beyond basic research, with demonstrated efficacy in:

Chemical Reactions Analysis

Types of Reactions

ERK Inhibitor III undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify certain functional groups within the molecule.

Substitution: Substitution reactions can introduce different substituents to enhance the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with improved potency or selectivity .

Scientific Research Applications

Therapeutic Applications

The therapeutic applications of ERK Inhibitor III are diverse and include:

- Targeting RAS and BRAF Mutant Cancers : Clinical trials have shown that ERK inhibitors are effective against tumors harboring RAS or BRAF mutations. For instance, ulixertinib (a first-in-class ERK inhibitor) demonstrated activity in patients with BRAF-mutant melanoma and colorectal cancer .

- Combination Therapies : Combining ERK inhibitors with other agents (e.g., MEK inhibitors or PI3K/mTOR inhibitors) has shown enhanced efficacy. This approach is particularly useful for overcoming acquired resistance to initial therapies .

- Pediatric Low-Grade Gliomas : Research indicates that ERK inhibitors can be effective in treating pediatric brain tumors driven by MAPK signaling .

Case Study 1: Metastatic Colorectal Cancer

A patient with class 3 MEK1 mutated metastatic colorectal cancer was treated with ulixertinib under an Investigational New Drug protocol. Initial treatment resulted in a decline in tumor markers; however, resistance developed rapidly due to emerging mutations . This case underscores the challenges of resistance mechanisms but also highlights the potential for initial efficacy.

Case Study 2: KRAS-Mutant Pancreatic Cancer

In a study assessing long-term ERK inhibition in KRAS-mutant pancreatic cancer, researchers identified synergistic effects when combining ERK inhibitors with PI3K inhibitors. This combination therapy significantly enhanced anti-proliferative activity against resistant cancer cell lines .

Data Table: Summary of Clinical Trials Involving this compound

Mechanism of Action

ERK Inhibitor III exerts its effects by binding to the ATP-binding site of ERK1 and ERK2, preventing their phosphorylation and activation by upstream kinases such as mitogen-activated protein/extracellular signal-regulated kinase (MEK). This inhibition disrupts the MAPK signaling cascade, leading to reduced cell proliferation and increased apoptosis in cancer cells. The molecular targets and pathways involved include the inhibition of downstream effectors such as ribosomal S6 kinase (RSK) and transcription factors that regulate cell cycle progression and survival .

Comparison with Similar Compounds

Comparison with Similar ERK-Targeting Compounds

Structural and Mechanistic Differences

ERK inhibitors vary in their binding modes and selectivity profiles. Below is a comparative analysis of ERK Inhibitor III with other ERK-targeting compounds:

Key Research Findings

- Structural Specificity : this compound’s ATP-binding pocket interactions differ from MEK/BRAF inhibitors, avoiding off-target effects common in upstream pathway inhibitors (e.g., resistance mechanisms in BRAF inhibitors like RG7204) .

- Clinical Relevance: Ulixertinib, a clinical-stage ERK inhibitor, shows partial efficacy in NRAS-mutant melanomas, highlighting the need for combination therapies to overcome resistance—a challenge also observed with this compound in preclinical models .

- Synergistic Potential: this compound’s mechanism aligns with PD0325901 in downregulating PD-L1, suggesting utility in immunotherapy combinations .

Limitations and Challenges

- Resistance Mechanisms : Similar to MEK inhibitors (e.g., Selumetinib), ERK inhibitors face resistance due to pathway reactivation (e.g., RTK upregulation) .

- Toxicity : this compound’s preclinical safety profile contrasts with Ulixertinib’s clinical dermatologic adverse events, emphasizing the need for optimized dosing .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended to validate the specificity of ERK Inhibitor III in cell-based assays?

- Methodological Answer : Use kinase activity assays (e.g., ADP-Glo™ Kinase Assay) to measure ERK1/2 inhibition directly. Combine with Western blotting to assess phosphorylation levels of ERK1/2 downstream targets like RSK or CREB. Include negative controls (e.g., cells treated with DMSO or inactive analogs) and positive controls (e.g., cells treated with known ERK inhibitors like PD 198306 ). To rule out off-target effects, employ RNAi knockdown of ERK1/2 and compare phenotypic outcomes with pharmacological inhibition .

Q. How should researchers design dose-response experiments for this compound to account for cell-type variability?

- Methodological Answer : Perform preliminary viability assays (e.g., MTT or CellTiter-Glo®) across a broad concentration range (e.g., 0.1–100 µM) to establish IC₅₀ values. Use nonlinear regression models to calculate dose-response curves. For mechanistic studies, select concentrations below the IC₅₀ for viability to avoid cytotoxicity confounding results. Validate findings in ≥3 cell lines with varying ERK pathway activation statuses (e.g., cancer vs. normal cells) .

Q. What are best practices for ensuring reproducibility in this compound studies?

- Methodological Answer : Standardize culture conditions (e.g., serum concentration, passage number) and inhibitor treatment duration. Use synchronized cell populations (e.g., via serum starvation) to minimize cell-cycle-dependent ERK activity variations. Report batch numbers and solubility profiles of this compound, as aggregation can reduce efficacy . Include internal replication (n ≥ 3 biological replicates) and blinded analysis for high-impact claims .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy data across different cancer models?

- Methodological Answer : Perform pathway activity mapping using phospho-proteomic arrays to identify compensatory signaling (e.g., PI3K/Akt or JNK activation) that may bypass ERK inhibition . Combine this compound with pathway-specific inhibitors (e.g., MEK or Raf inhibitors) and analyze synergy via Chou-Talalay models . Use CRISPR-Cas9 to generate isogenic cell lines with mutations in upstream regulators (e.g., Ras or BRAF) to isolate ERK-dependent effects .

Q. What methodologies are optimal for studying this compound’s impact on non-canonical ERK signaling pathways?

- Methodological Answer : Employ subcellular fractionation to track nuclear vs. cytoplasmic ERK localization post-inhibition. Use fluorescence resonance energy transfer (FRET) biosensors to monitor real-time ERK activity dynamics in live cells . For non-canonical targets (e.g., mitochondrial ERK), combine inhibitor treatment with proximity ligation assays (PLA) to map protein interactions .

Q. How should researchers address ethical and data management challenges in preclinical this compound studies?

- Methodological Answer : Pre-register study designs (e.g., on preclinicaltrials.eu ) to reduce publication bias. Follow FAIR principles for data storage: ensure raw Western blot images, dose-response curves, and statistical scripts are archived in repositories like Zenodo . For animal studies, adhere to ARRIVE 2.0 guidelines, including randomization and power analysis . Disclose all conflicts of interest related to inhibitor sourcing .

Methodological Framework Integration

- PICO Framework : Structure research questions using Population (e.g., ERK-driven cancer models), Intervention (this compound ± combination therapies), Comparison (vehicle or standard care), and Outcome (phospho-ERK levels, apoptosis rates) .

- Systematic Review Practices : Conduct reference回溯 (check citations of key ERK pathway papers) and researcher checks (track publications from labs specializing in MAPK signaling) to identify overlooked studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.